molecular formula C22H20ClN5O2 B2809005 N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946379-18-6

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2809005
CAS No.: 946379-18-6
M. Wt: 421.89
InChI Key: FPLRHXIJJPMREK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyridazine derivative featuring a 3-chlorophenyl acetamide side chain and a 4-isopropyl substituent on the heterocyclic core. The pyridazine ring system, fused with a pyrazole moiety, confers unique electronic and steric properties, making it a candidate for exploration in medicinal and materials chemistry. Its structural complexity arises from the substitution pattern: the 3-chlorophenyl group may enhance lipophilicity, while the isopropyl group introduces steric bulk that could influence binding interactions or crystallization behavior.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-14(2)20-18-12-24-28(17-9-4-3-5-10-17)21(18)22(30)27(26-20)13-19(29)25-16-8-6-7-15(23)11-16/h3-12,14H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLRHXIJJPMREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, chlorinated aromatic compounds, and various acylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, often utilizing substituted phenylhydrazines and chlorinated aromatic compounds. The reaction conditions may vary but generally include the use of catalysts and specific solvents to optimize yield and purity.

Types of Reactions

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions:

  • Oxidation : Introduction of oxygen atoms into the molecule.
  • Reduction : Removal of oxygen atoms or addition of hydrogen atoms.
  • Substitution : Replacement of one functional group with another.

This compound has been studied for its diverse biological activities. It exhibits potential as an anti-inflammatory agent and has been evaluated for its efficacy in inhibiting specific enzymes involved in inflammatory pathways.

Case Studies and Findings

  • Anti-inflammatory Activity : In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The compound's ability to inhibit this enzyme could make it valuable in treating inflammatory diseases .
  • Cancer Research : Preliminary studies indicate that derivatives of pyrazolo compounds exhibit anti-proliferative activity against various cancer cell lines. For example, related compounds have shown effectiveness against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines .
Activity TypeMechanism/TargetReference
Anti-inflammatory5-lipoxygenase inhibition
Anti-cancerInhibition of cell proliferation
Enzyme interactionSpecific enzyme targets

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural similarities with pyrazolo-pyridine and pyridazinone derivatives reported in recent literature. Below is a comparative analysis of key analogs, focusing on core structures, substituents, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Molecular Formula Reference
Target Compound Pyrazolo[3,4-d]pyridazine 3-Chlorophenyl, isopropyl N/A N/A C₂₁H₂₀ClN₅O₂ N/A
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone 3-Chloro-4-fluorophenyl, 3,4-dimethoxyphenyl N/A N/A C₂₀H₁₇ClFN₃O₄
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl, methyl 209–211 1682 C₂₈H₂₃ClN₄O₃
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl, methyl 231–233 1668 C₂₇H₂₀ClN₅O₄

Key Observations

Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 3-chlorophenyl group in the target compound may increase lipophilicity compared to the 3-chloro-4-fluorophenyl group in , where fluorine’s electronegativity could enhance metabolic stability. Isopropyl vs.

Synthesis Methodology: The target compound’s synthesis likely mirrors methods for pyrazolo-pyridine-N-acetamides (e.g., ), where coupling of acetamide derivatives with heterocyclic precursors occurs under mild conditions (K₂CO₃, DMF, room temperature).

Physicochemical Trends :

  • Melting Points : Nitro-substituted analogs (e.g., , 231–233°C) exhibit higher melting points than methoxy derivatives (e.g., , 209–211°C), likely due to stronger dipole-dipole interactions from the electron-withdrawing nitro group.
  • IR Spectroscopy : The C=O stretch in acetamide derivatives (~1668–1682 cm⁻¹) is consistent across analogs, suggesting minimal electronic perturbation from core heterocycle variations.

Implications of Structural Variations

  • Biological Activity : While bioactivity data for the target compound are absent in the provided evidence, analogs like demonstrate that substituents on the acetamide side chain (e.g., methoxy, nitro) modulate interactions with biological targets. The 3-chlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H···O interactions in acetamide groups) are critical for crystal packing . The isopropyl group in the target compound may disrupt such networks, leading to distinct polymorphic forms compared to methyl-substituted analogs.

Biological Activity

N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound belonging to the class of pyrazolo derivatives, known for their diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN5O with a molecular weight of approximately 433.91 g/mol. Its structure features a chlorophenyl group attached to a pyrazolo-pyridazine core and an acetamide functional group, contributing to its unique chemical properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as substituted phenylhydrazines and chlorinated aromatic compounds. The reaction conditions may require specific catalysts and temperature control to optimize yield and purity. For example, a common synthetic route includes:

  • Condensation Reaction : Combining substituted phenylhydrazines with acylating agents.
  • Cyclization : Forming the pyrazolo-pyridazine core through cyclization reactions.
  • Purification : Using chromatographic techniques to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit certain protein kinases or other enzymes involved in cellular signaling pathways. This interaction can lead to altered cellular activities such as apoptosis in cancer cells or modulation of inflammatory responses .

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of compounds similar to this compound. For instance:

CompoundIC50 (µM)TargetEffect
5i0.3EGFRInhibits tumor growth
5i7.60VGFR2Induces apoptosis
N-(3-chlorophenyl)-2-[...]TBDTBDTBD

In an MCF-7 breast cancer model, related compounds effectively inhibited tumor growth and induced apoptosis while suppressing cell migration and altering cell cycle progression leading to DNA fragmentation .

Anti-inflammatory Activity

Compounds within this class have also shown promise in anti-inflammatory applications. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

A recent study explored the pharmacological profile of pyrazolo derivatives similar to this compound:

  • Study on Inhibition of Cancer Cell Lines : The compound was tested against various cancer cell lines demonstrating significant inhibition at low micromolar concentrations.
  • Molecular Docking Studies : These studies provided insights into the binding affinities and interactions with target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(3-chlorophenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyridazinone core, followed by alkylation and amidation. Key challenges include controlling regioselectivity during pyridazine ring formation and ensuring high purity. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while catalysts (e.g., Pd for cross-coupling) improve yield .
  • Optimization : Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) are often required to prevent decomposition. Intermediate purification via column chromatography or recrystallization is essential .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the chlorophenyl and isopropyl groups .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₀ClN₅O₂) .

Q. What solvent systems are optimal for solubility in biological assays?

  • Recommendations : DMSO is commonly used for stock solutions due to its high solubility for hydrophobic pyridazine derivatives. For in vitro assays, dilute in aqueous buffers (e.g., PBS with ≤0.1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR Insights :

  • Chlorophenyl Group : Essential for target binding; replacing Cl with electron-withdrawing groups (e.g., F) reduces potency in kinase inhibition assays .
  • Isopropyl vs. Cyclic Aliphatic Groups : Bulkier groups at the 4-position enhance metabolic stability but may reduce solubility .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, followed by in vitro screening (e.g., IC₅₀ in enzyme assays) .

Q. What mechanistic insights explain contradictory data in target engagement studies?

  • Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time). Validate using orthogonal methods like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
  • Data Analysis : Perform statistical validation (e.g., Grubbs’ test for outliers) and correlate with structural dynamics via molecular docking (AutoDock Vina) .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

  • Computational Workflow :

Docking : Predict binding modes to targets (e.g., EGFR or JAK2) using PyMOL or Schrödinger .

ADME Prediction : Use SwissADME to optimize logP (ideal range: 2–4) and reduce CYP450 inhibition .

  • Validation : Compare predicted vs. experimental metabolic stability in liver microsomes .

Q. What strategies mitigate oxidative degradation observed in stability studies?

  • Degradation Pathways : The pyridazinone core is prone to oxidation under light or high pH. Accelerated stability testing (40°C/75% RH) identifies vulnerable sites .
  • Stabilization :

  • Formulation : Use lyophilized powders or lipid-based nanoformulations.
  • Structural Modification : Introduce electron-donating groups (e.g., -OCH₃) at meta/para positions .

Q. How to resolve low yield in the final amidation step?

  • Troubleshooting :

  • Coupling Reagents : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

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